molecular formula C7H4N2O3S B13324992 5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13324992
M. Wt: 196.19 g/mol
InChI Key: CNYWUMYHZSXBAY-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1344257-96-0) is a high-purity chemical building block designed for medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its unique bioisosteric properties and wide spectrum of biological activities . The 1,2,4-oxadiazole ring serves as a stable equivalent for ester and amide functional groups, often enhancing metabolic stability and improving the pharmacokinetic profiles of lead compounds . Its application is critical in the design of novel therapeutic agents targeting a range of diseases, including research into anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) agents . The integration of a thiophene ring at the 5-position of the oxadiazole core adds to the compound's versatility as a synthetic intermediate, enabling further structural diversification. Researchers utilize this carboxylic acid functional group for amide coupling reactions or other derivatizations to create a library of analogs for structure-activity relationship (SAR) studies . The consistent interest in the 1,2,4-oxadiazole scaffold is evidenced by its presence in several approved drugs and its ongoing investigation in modern drug design to address unmet medical needs . This product is intended for research applications as a key intermediate and is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C7H4N2O3S

Molecular Weight

196.19 g/mol

IUPAC Name

5-thiophen-2-yl-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H4N2O3S/c10-7(11)5-8-6(12-9-5)4-2-1-3-13-4/h1-3H,(H,10,11)

InChI Key

CNYWUMYHZSXBAY-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Three-Step Synthesis from Nitriles and Carboxylic Acids

This method involves (1) amidoxime generation, (2) acylation, and (3) cyclodehydration (Figure 1).

Procedure :

  • Amidoxime Formation : React nitriles (e.g., cyanoacetic acid derivatives) with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol using triethylamine (TEA) as a base.
  • Acylation : Treat the amidoxime with thiophene-2-carboxylic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt).
  • Cyclodehydration : Heat the intermediate with TEA at 100°C for 3 hours to form the 1,2,4-oxadiazole core.

Example Yield : 66% for analogous structures.
Advantages :

  • One-pot compatibility reduces purification steps.
  • Mild conditions (room temperature for acylation).
    Limitations :
  • Requires stoichiometric coupling agents (EDC/HOAt).

Two-Phase Reaction of N-Hydroxyamidines with Acyl Chlorides

This method utilizes a biphasic system for efficient cyclization.

Procedure :

  • Reaction Setup : Combine N-hydroxyamidine (e.g., benzamide oxime) with thiophene-2-carbonyl chloride in 2-methyltetrahydrofuran and aqueous sodium hydroxide.
  • Cyclization : Heat at 60–70°C for 3.5 hours under vigorous stirring.
  • Workup : Separate organic layers, wash with brine, and isolate via distillation.

Example Yield : 96.12% purity achieved for 3-phenyl-5-(thiophen-2-yl)-1,2,4-oxadiazole.
Advantages :

  • Scalable for industrial production.
  • Minimal byproducts due to phase separation.
    Limitations :
  • Requires precise pH control during neutralization.

Vilsmeier Reagent-Mediated Cyclization

This one-pot method activates carboxylic acids for direct coupling with amidoximes.

Procedure :

  • Activation : Treat thiophene-2-carboxylic acid with Vilsmeier reagent (POCl$$_3$$/DMF).
  • Coupling : React with amidoxime derivatives (e.g., cyanoacetamidoxime) at 70°C.
  • Cyclization : Stir for 10–24 hours to form the oxadiazole ring.

Yield Range : 61–93% for analogous 3,5-disubstituted oxadiazoles.
Advantages :

  • Avoids coupling agents.
  • High functional group tolerance.
    Limitations :
  • Sensitivity to moisture.

Comparative Analysis of Methods

Parameter Three-Step Synthesis Two-Phase Reaction Vilsmeier Method
Yield 66% 96% (purity) 61–93%
Reaction Time 24–27 hours 3.5 hours 10–24 hours
Key Reagents EDC, HOAt NaOH, acyl chloride Vilsmeier reagent
Scalability Lab-scale Industrial Lab-scale
Purification Complexity Moderate Low High

Strategic Recommendations

  • Industrial Applications : The two-phase method offers high purity and scalability, ideal for large-scale synthesis.
  • Academic Research : The three-step route provides flexibility for modifying substituents.
  • Rapid Synthesis : Vilsmeier-mediated cyclization achieves high yields in one pot.

Chemical Reactions Analysis

Types of Reactions:

Biological Activity

5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, focusing on its antimicrobial, antitumor, and antiviral activities, supported by data tables and case studies.

  • Molecular Formula : C7_7H4_4N2_2O3_3S
  • Molecular Weight : 196.18 g/mol
  • CAS Number : 1339442-62-4

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that various 1,2,4-oxadiazole derivatives showed potent activity against different bacterial strains. The compound's mechanism often involves the inhibition of bacterial cell wall synthesis and protein synthesis.

CompoundActivityTarget BacteriaReference
This compoundModerateE. coli, S. aureus
1,2,4-OxadiazolesStrongPseudomonas aeruginosa

Antitumor Activity

The antitumor potential of this compound has been evaluated in various studies. It has shown promising results in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Case Study: Apoptosis Induction

A study using flow cytometry revealed that this compound significantly increased the levels of p53 and activated caspase pathways in MCF-7 cells, leading to enhanced apoptosis. The IC50_{50} value for this compound was found to be lower than that of standard chemotherapeutic agents like doxorubicin.

Cell LineIC50_{50} (μM)Mechanism of ActionReference
MCF-710.38Apoptosis via p53 activation
HeLa15.00Caspase activation

Antiviral Activity

5-(Thiophen-2-yl)-1,2,4-oxadiazole derivatives have shown efficacy against various viral infections. Notably, they have been evaluated for their inhibitory effects on the dengue virus by targeting the NS5 polymerase.

Case Study: Dengue Virus Inhibition

In a study focused on dengue virus inhibitors, compounds similar to 5-(Thiophen-2-yl)-1,2,4-oxadiazole demonstrated significant antiviral activity by inhibiting viral replication.

CompoundTarget VirusMechanism of ActionReference
5-(Thiophen-2-yl)-1,2,4-oxadiazole derivativesDengue Virus (NS5 polymerase)Inhibition of polymerase activity

Scientific Research Applications

5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound with a thiophene ring and an oxadiazole moiety; its molecular formula is C7H4N2O3SC_7H_4N_2O_3S and its molecular weight is approximately 196.18 g/mol. The compound has a carboxylic acid group at the 3-position of the oxadiazole ring, which contributes to its potential biological activity and reactivity.

Potential Applications

This compound has several notable applications:

  • Biological Activity Studies Research shows that compounds containing the oxadiazole structure exhibit significant biological activities, attributed to the compound's ability to interact with biological macromolecules like proteins and nucleic acids.
  • Interaction Profiles Studies on interaction profiles indicate that this compound can engage with various biological targets. These studies are essential for understanding the mechanism of action and optimizing the compound's therapeutic potential.
  • Modification for Enhanced Activity The carboxylic acid group's reactions are valuable for modifying the compound to enhance its biological activity or create derivatives with tailored properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly versatile, allowing substitution at the 3- and 5-positions. Key analogs and their substituents include:

Compound Name Substituent at 5-Position Key Functional Group at 3-Position Molecular Weight (g/mol)
5-(Thiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid Thiophen-2-yl Carboxylic acid ~221.23 (calculated)
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl Carboxylic acid 235.1
5-(3-Cyanophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Cyanophenyl Carboxylic acid ~215.18 (calculated)
5-(2-Ethylfuran-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethylfuran-3-yl Carboxylic acid 222.20
5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylate 4-Chlorophenyl Ethyl ester 252.66

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The thiophen-2-yl group (electron-rich) contrasts with cyano (electron-withdrawing) or chlorophenyl (moderately withdrawing) substituents.
  • Heterocyclic vs. Aromatic Substituents : Furan analogs (e.g., 5-(2-Ethylfuran-3-yl)-) introduce oxygen instead of sulfur, reducing electron density and conjugation efficiency compared to thiophene .

Electronic and Optical Properties

DFT studies on related 2,3-diphenylquinoxaline derivatives () highlight substituent effects on electronic properties:

  • Energy Gaps : Thiophene-containing compounds exhibit narrower gaps (~2.09 eV) compared to phenyl analogs (~2.20 eV), enhancing visible-light absorption .
  • Charge Transfer : Thiophene’s electron-donating nature improves charge injection efficiency (ΔGinject = −0.73 eV vs. −0.60 eV for phenyl derivatives) .
  • HOMO/LUMO Distribution: Thiophene substituents localize HOMO on the donor moiety and LUMO on the acceptor (oxadiazole), facilitating charge separation .

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Standardization :
  • Document reaction parameters (e.g., pH, solvent purity) in detail .
  • Share validated NMR and HPLC profiles for cross-lab comparison .
  • Collaborative Validation : Use round-robin testing to identify protocol-sensitive steps (e.g., recrystallization solvents) .

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